1-Phenylpyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

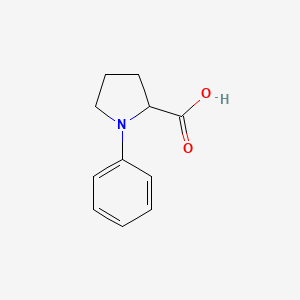

1-Phenylpyrrolidine-2-carboxylic acid (PPCA) is an organic compound with the molecular formula C11H13NO2. Its structure features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group, which contributes to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications of PPCA.

- Molecular Weight : 191.23 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in various organic solvents

- Structural Representation :

- InChI Key: ZZMSDLWVAMNVOD-UHFFFAOYSA-N

- SMILES Notation: C1CC(N(C1)C2=CC=CC=C2)C(=O)O

Biological Activities

PPCA has been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

1. Anticancer Activity

Studies have shown that PPCA exhibits anticancer properties, particularly against human lung adenocarcinoma cells (A549). The compound's effectiveness was evaluated using an MTT assay to assess cell viability after treatment.

- Findings :

- At a concentration of 100 µM, PPCA resulted in a post-treatment viability of 78–86% in A549 cells, indicating moderate anticancer activity compared to standard chemotherapeutic agents like cisplatin .

- Structure-dependent modifications, such as substitutions on the phenyl ring, influenced the cytotoxicity and efficacy against cancer cells.

| Compound | Viability (%) | Notes |

|---|---|---|

| PPCA | 78–86 | Moderate activity |

| Compound 6 | 64 | Enhanced activity with 4-chlorophenyl substitution |

| Compound 7 | 61 | Enhanced activity with 4-bromophenyl substitution |

2. Antimicrobial Activity

PPCA has also been evaluated for its antimicrobial properties against various pathogens. The compound was screened against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus.

- Results :

3. Anti-inflammatory Activity

The compound's anti-inflammatory effects are attributed to its ability to inhibit specific kinases involved in inflammatory pathways. This mechanism may reduce the expression of pro-inflammatory cytokines through modulation of the NF-kB signaling pathway.

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of the carboxylic acid group and the phenyl substitution on the pyrrolidine ring are crucial for enhancing the biological activity of PPCA. Variations in the phenyl group can lead to significant changes in pharmacological effects.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Phenylpyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Different position of phenyl substitution |

| 5-Oxo-1-phenyl-pyrrolidine-2-carboxylic acid | Oxo derivative | Presence of an oxo group enhancing reactivity |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of PPCA in drug development:

- Anticancer Studies : Research involving A549 cells demonstrated that certain derivatives of PPCA exhibited enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells .

- Antimicrobial Evaluation : Screening against resistant bacterial strains revealed promising results, positioning PPCA as a candidate for further development in antimicrobial therapies.

- Mechanistic Insights : Investigations into the mechanisms by which PPCA exerts its effects have provided insights into its role as an enzyme modulator, influencing various biochemical pathways critical for cellular function.

科学的研究の応用

Chemical Properties and Structure

1-Phenylpyrrolidine-2-carboxylic acid has the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. Its structure features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group, making it a versatile scaffold for further chemical modifications.

Anticancer Activity

Research has indicated that this compound derivatives can enhance the efficacy of anticancer drugs. For instance, one study demonstrated that a related compound augmented the cytotoxic effects of sorafenib in murine hepatocellular carcinoma cells by interfering with lipid signaling pathways, which reduced the expression of multidrug resistance transporters . This mechanism suggests potential applications in overcoming drug resistance in cancer therapy.

NMDA Receptor Antagonism

Another significant application is its role as an NMDA receptor antagonist. Compounds derived from this compound have shown promise in modulating NMDA receptor activity, which could be beneficial in treating conditions associated with excitotoxicity, such as neurodegenerative diseases . The ability to selectively target peripheral NMDA receptors without affecting central nervous system functions opens new avenues for research and therapeutic development.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies. One notable approach involves the transformation of itaconic acid into substituted pyrrolidine derivatives via a series of reactions, including Masamune-Claisen condensation and cyclization . These synthetic routes are crucial for producing analogs with enhanced biological activity.

Derivative Exploration

The exploration of derivatives such as 1-(sulfonyl)-N-phenylpyrrolidine-2-carboxamides has been documented for their biological screening potential . These derivatives may exhibit varied pharmacological profiles, making them candidates for further investigation in drug discovery efforts.

Case Studies

特性

IUPAC Name |

1-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMSDLWVAMNVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252657-81-0 |

Source

|

| Record name | 1-phenylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。